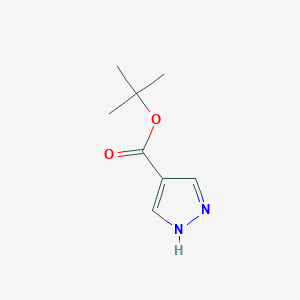

tert-Butyl 1H-pyrazole-4-carboxylate

Description

tert-Butyl 1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butoxycarbonyl group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the tert-butyl group’s steric bulk and stability, which can modulate reactivity and solubility.

Properties

IUPAC Name |

tert-butyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAERPLOMIPPTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678947 | |

| Record name | tert-Butyl 1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611239-23-7 | |

| Record name | tert-Butyl 1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl 1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The tert-butyl ester distinguishes this compound from analogous pyrazole carboxylates. Key structural variants include:

| Compound Name | Substituents (Position) | Molecular Weight | CAS RN | Similarity Score* |

|---|---|---|---|---|

| tert-Butyl 1H-pyrazole-4-carboxylate | tert-butyl (ester), H (1-position) | ~196.23 (calc.) | Not provided | Reference (1.00) |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | ethyl (ester), 4-fluorophenyl, amino | 249.24 | 138907-68-3 | 0.70–0.80† |

| tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate | methyl (pyrazole), tert-butyl (ester) | 198.23 | 121669-69-0 | 0.90 |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | methyl (ester), tert-butyl (C3) | ~196.23 (calc.) | 1017782-45-4 | 0.85 |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | bromo (C4), tert-butyl (ester) | 263.12 | 1150271-23-0 | 0.77 |

*Similarity scores derived from Tanimoto coefficients (–9).

†Estimated based on functional group divergence.

Key Observations :

- Ester Group Impact : Smaller esters (e.g., methyl or ethyl) increase polarity and metabolic susceptibility compared to the tert-butyl group, which enhances lipophilicity and hydrolytic stability .

- Substituent Effects : Electronegative groups (e.g., bromo, fluoro) or boronic acids (e.g., CAS 877399-74-1) introduce distinct reactivity profiles. For example, boronic acid derivatives enable participation in Suzuki-Miyaura cross-couplings, unlike the parent compound .

Physicochemical Properties

- Molecular Weight: The tert-butyl group increases molecular weight marginally compared to methyl esters but significantly compared to hydrogen or amino substituents (e.g., 249.24 for the ethyl 5-amino derivative vs. ~196.23 for the tert-butyl parent) .

- Solubility: tert-Butyl esters generally exhibit lower water solubility due to increased hydrophobicity, whereas polar groups (e.g., amino in CAS 138907-68-3) enhance aqueous solubility .

- Stability : The tert-butyl group provides steric protection against enzymatic or acidic hydrolysis, making it more stable than methyl or ethyl esters under physiological conditions .

Biological Activity

tert-Butyl 1H-pyrazole-4-carboxylate (CAS No. 611239-23-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a tert-butyl group at the 1-position and a carboxylate ester at the 4-position. Its molecular formula is . The compound is characterized by its moderate lipophilicity, indicated by its Log P values ranging from 1.05 to 1.53, which suggests favorable permeability through biological membranes .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly as an inhibitor of various biological targets. It has been shown to interact with enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this pyrazole derivative have shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A series of studies have focused on the biological activity of this compound and its derivatives:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets , including:

- Enzymatic Inhibition : By binding to active sites of enzymes, it disrupts their function, which can lead to reduced inflammation and altered metabolic processes.

- Synergistic Effects : When combined with other antimicrobial agents, it enhances their effectiveness against resistant strains through various mechanisms, including disruption of bacterial cell wall synthesis .

Q & A

Q. How can I optimize the synthesis of tert-butyl 1H-pyrazole-4-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction temperature, solvent systems, and catalysts. For example, using tert-butyl carbamate derivatives as intermediates under anhydrous conditions (e.g., dichloromethane or THF) can enhance regioselectivity . Post-synthesis purification via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) effectively isolates the product. Monitoring by TLC and NMR (¹H/¹³C) ensures purity >95% .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to OSHA GHS standards:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators for aerosol exposure .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Spills : Avoid dust generation; use ethanol-dampened cloths for cleanup. Ensure proper ventilation (≥6 ACH) during handling .

Q. Which analytical techniques are most reliable for characterizing tert-butyl 1H-pyrazole-4-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.45 ppm for tert-butyl group, δ 7.8–8.2 ppm for pyrazole protons) and ¹³C NMR (δ 80–85 ppm for ester carbonyl) confirm structural integrity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients detect impurities (<5%) and verify molecular ion peaks (e.g., m/z 196.25) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å) refines hydrogen-bonding networks. For example, intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the pyrazole ring conformation. Twinning or disorder in bulky tert-butyl groups may require iterative refinement cycles .

Q. What substituent effects influence the biological activity of tert-butyl pyrazole-4-carboxylate analogs?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents at the pyrazole C3 position enhance antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .

- Hydrophobic Moieties : tert-Butyl groups improve metabolic stability (t₁/₂ > 2 hrs in liver microsomes) compared to methyl analogs .

Q. How can hydrogen-bonding patterns predict supramolecular assembly in tert-butyl pyrazole-4-carboxylate crystals?

- Methodological Answer : Graph-set analysis (Etter’s method) identifies recurring motifs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.